molecular formula C20H19F2N3O3 B1682004 Tegoprazan CAS No. 942195-55-3

Tegoprazan

Cat. No. B1682004
M. Wt: 387.4 g/mol
InChI Key: CLIQCDHNPDMGSL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tegoprazan, also known as CJ-12420, is a novel therapeutic developed by CJ Healthcare Corp for treating acid-related gastrointestinal diseases . It is a potent and high-selective potassium-competitive acid blocker (P-CAB) with a fast onset of action and the ability to control gastric pH for a prolonged period of time . Tegoprazan’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels . It has also been observed to be efficacious independent of food intake .


Molecular Structure Analysis

Tegoprazan has a molecular formula of C20H19F2N3O3 and a molecular weight of 387.4 g/mol . The IUPAC name is 7- [ [ (4 S )-5,7-difluoro-3,4-dihydro-2 H -chromen-4-yl]oxy]- N, N ,2-trimethyl-3 H -benzimidazole-5-carboxamide . The InChI and SMILES strings provide more detailed structural information .


Chemical Reactions Analysis

Tegoprazan is mainly metabolized by cytochrome P450 (CYP) 3A4 . A kinetic analysis revealed that Tegoprazan inhibited H+/K+‐ATPase in a potassium-competitive manner and the binding was reversible . The PK of Tegoprazan is mainly sensitive to the fraction unbound in plasma, the intrinsic clearance of Tegoprazan via CYP3A4 to form other metabolites, lipophilicity, and the intrinsic clearance of Tegoprazan via CYP2C19 to form other metabolites, and renal plasma clearance .


Physical And Chemical Properties Analysis

Tegoprazan has poor water solubility (∼0.03 mg/mL) . Amorphous solid dispersions of Tegoprazan were prepared via solvent evaporation at 50% drug loading . The physico-chemical properties of these solids were characterized using PXRD, MDSC, TGA, FT-IR, 1H SS-NMR, and stability testing .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Effect of Meal Timing : Tegoprazan, a potassium-competitive acid blocker, has been studied for its pharmacokinetic (PK) and pharmacodynamic (PD) profiles under various meal timings. In a study involving healthy male subjects, it was found that meal timing had no clinically significant effect on the PKs and PDs of tegoprazan. This implies that tegoprazan can be administered regardless of meal timing (Yoon et al., 2020).

  • Comparison with Other Treatments : Tegoprazan was compared with lansoprazole for treating gastric ulcers. It was found to be non-inferior to lansoprazole in terms of efficacy and safety for gastric ulcer patients (Cho et al., 2020).

  • Drug–Drug Interaction Potential : A study investigated the effect of drug–drug interaction on the pharmacokinetics and pharmacodynamics of tegoprazan when co-administered with amoxicillin and clarithromycin. Using physiologically based pharmacokinetic and pharmacodynamic modeling, it was found that co-administration does not significantly affect the PK and PD profiles of tegoprazan (Wei et al., 2023).

  • Pharmacokinetic Interactions with Antibiotics : The pharmacokinetic interaction between tegoprazan and a triple-antibiotic therapy containing metronidazole, tetracycline, and bismuth was evaluated. Changes in the pharmacokinetic parameters were detected but were considered mainly due to the pharmacodynamic effect of tegoprazan (Jeon et al., 2021).

  • Effect of Food on Pharmacokinetics and Pharmacodynamics : Another study explored the effect of food on tegoprazan's properties. It was found that the pharmacokinetic and pharmacodynamic properties of tegoprazan are independent of food effect, suggesting that it can be administered regardless of the timing of food consumption (Han et al., 2021).

Other Applications

  • In Vitro and In Vivo Efficacy : Tegoprazan was evaluated for its in vitro and in vivo pharmacological properties, comparing it with esomeprazole. It showed potent and reversible inhibition of gastric H+/K+-ATPase and was found to provide stronger efficacy compared with previous proton pump inhibitors (Kim et al., 2019).

  • Physiologically Based Pharmacokinetic Model : A study developed a physiologically based pharmacokinetic model for tegoprazan, focusing on drug–drug interactions with CYP3A4 perpetrators. This study provides valuable insights for clinicians on co-administration dosing adjustment (Ngo et al., 2023).

  • Nocturnal Acid Suppression : Tegoprazan's efficacy in nocturnal acid suppression was compared to vonoprazan or esomeprazole. This study addressed the unmet need of proton-pump inhibitors for nocturnal acid breakthrough (Yang et al., 2022).

  • Quantification in Dog Plasma : A bioanalytical method for the simultaneous quantification of tegoprazan and its major metabolite M1 in dog plasma was developed, facilitating pharmacokinetic studies in animal models (Kim et al., 2019).

  • Comparative Efficacy for Helicobacter pylori Eradication : The comparative efficacy of tegoprazan-based therapies for Helicobacter pylori eradication was assessed. The study found superior efficacy of tegoprazan-based concomitant therapy over triple therapy for H. pylori eradication (Park et al., 2022).

  • Comparison of Pharmacodynamics with Dexlansoprazole : Tegoprazan was compared with dexlansoprazole for its pharmacodynamics regarding nocturnal acid breakthrough. The study found that tegoprazan groups demonstrated a significantly faster onset of gastric pH increase than the dexlansoprazole group (Han et al., 2022).

  • Control of Gastric Acid Secretion and Motility : Tegoprazan was identified as a novel potent and highly selective inhibitor of gastric H+/K+-ATPase, indicating its potential in controlling gastric acid secretion and motility (Takahashi & Take, 2018).

Safety And Hazards

Tegoprazan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and has a risk of serious damages to eyes . It is toxic and has a danger of serious damage to health by prolonged exposure . It has a possible risk of impaired fertility and a possible risk of harm to unborn child .

properties

IUPAC Name

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIQCDHNPDMGSL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells.
Record name Tegoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tegoprazan

CAS RN

942195-55-3
Record name Tegoprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEGOPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)-sulfonyl]-1H-benzi midazole-6-carboxamide (280 mg, crude, STEP 8) in tetrahydrofuran (8 mL) and methanol (4 mL) was added sodium hydroxide (165 mg, 4.1 mmol) at room temperature. After stirring at room temperature for 1 hour, the mixture was quenched with saturated sodium dihydrogenphosphate aqueous solution, and extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulfate and concentrated in vacuum. The residue was purified by column chromatography on silica gel (gradient elution from dichloromethane only to ethyl acetate:methanol 10:1) to afford the title compound as a white solid (74 mg, 65% for 2 steps).
Name
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)-sulfonyl]-1H-benzi midazole-6-carboxamide
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegoprazan
Reactant of Route 2
Tegoprazan
Reactant of Route 3
Reactant of Route 3
Tegoprazan
Reactant of Route 4
Reactant of Route 4
Tegoprazan
Reactant of Route 5
Tegoprazan
Reactant of Route 6
Reactant of Route 6
Tegoprazan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.